2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 3-chloroquinoxaline with 3,5-dimethoxyaniline under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chlorine position .
Scientific Research Applications
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . Additionally, these compounds may interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antimicrobial agent used in animal feed.
Properties
Molecular Formula |
C18H18ClN3O3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(N-(3-chloroquinoxalin-6-yl)-3,5-dimethoxyanilino)ethanol |
InChI |
InChI=1S/C18H18ClN3O3/c1-24-14-7-13(8-15(10-14)25-2)22(5-6-23)12-3-4-16-17(9-12)21-18(19)11-20-16/h3-4,7-11,23H,5-6H2,1-2H3 |
InChI Key |
XBVNCOUKUQRSRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N(CCO)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.